(3-Chloro-quinoxalin-2-yl)-methyl-amine is a chemical compound that belongs to the quinoxaline family, which is recognized for its diverse biological activities. Quinoxalines are bicyclic compounds containing two nitrogen atoms in the aromatic ring structure. The specific compound in question features a chloro substituent at the 3-position and a methyl amine group, which may influence its reactivity and biological properties. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents and other therapeutic agents.
The compound can be synthesized through various methods, as detailed in several research articles and patents. Notably, it serves as an intermediate in the synthesis of more complex molecules, particularly sulfonamides derived from quinoxaline . The synthesis routes often involve the use of alkali metal hydroxides and polar aprotic solvents to enhance yield and purity .
(3-Chloro-quinoxalin-2-yl)-methyl-amine can be classified under:
The synthesis of (3-Chloro-quinoxalin-2-yl)-methyl-amine typically involves several steps:
The reaction conditions generally include:
(3-Chloro-quinoxalin-2-yl)-methyl-amine can participate in various chemical reactions:
The choice of reaction conditions—such as solvent type, temperature, and base—can significantly impact the yield and purity of the final product .
The mechanism of action for (3-Chloro-quinoxalin-2-yl)-methyl-amine, particularly in biological contexts, often involves:
(3-Chloro-quinoxalin-2-yl)-methyl-amine has several scientific applications:
The therapeutic exploration of quinoxalines began in earnest in the mid-20th century with the isolation of natural antibiotics like echinomycin and triostin A. These cyclopeptides, featuring quinoxaline chromophores, demonstrated potent DNA-binding properties and antitumor activity, igniting interest in synthetic analogs [3] [10]. Early synthetic routes relied on condensation reactions between o-phenylenediamines and α-dicarbonyl compounds, a method first described in the 1880s by Körner and Hinsberg [10]. By the 1970s, clinically approved derivatives like quinoxidine (antibacterial) and dioxidine (antiseptic) emerged in Eastern European medicine, validating the scaffold’s translational potential [7].
The 2000–2020 period witnessed exponential growth in synthetic methodologies, including:
Table 1: Evolution of Quinoxaline-Based Therapeutics
Time Period | Key Developments | Representative Agents |
---|---|---|
1880–1950 | Initial synthesis methods; Isolation of natural quinoxalines | Iodinin (antibiotic) [7] |
1960–1990 | First clinical agents; Expansion into antibacterials/antitumorals | Quinoxidine, Dioxidine [7] |
2000–Present | Targeted therapies; Green synthesis; Hybrid pharmacophores | XK-469 (anticancer) [3] |
Halogenation—particularly at the 3-position—induces profound electronic and steric effects on quinoxaline cores. Chlorine’s electronegativity (χ = 3.16) withdraws electron density, enhancing hydrogen-bond acceptor strength at adjacent nitrogen atoms. This amplifies interactions with targets like kinase ATP pockets or DNA minor grooves [3] [9]. Crucially, chlorine’s lipophilicity (π = 0.71) improves membrane permeability, as quantified by log P increases of 0.5–1.0 units versus non-halogenated analogs [3] [8].
QSAR studies reveal that 3-chloro substitution:
Table 2: Impact of Halogen Substituents on Quinoxaline Properties
Halogen | Electronegativity (χ) | Lipophilicity (π) | Biological Effect |
---|---|---|---|
F | 3.98 | 0.14 | Enhanced metabolic stability; Reduced log D [8] |
Cl | 3.16 | 0.71 | Optimal target affinity; Balanced permeability [3] |
Br | 2.96 | 0.86 | Increased potency but higher toxicity [9] |
I | 2.66 | 1.12 | Radiopacity; Covalent binding [9] |
(3-Chloro-quinoxalin-2-yl)-methyl-amine (CAS: 90537-58-9; C₉H₈ClN₃; MW: 193.64 g/mol) exemplifies rational optimization of the quinoxaline core [2]. The 3-chloro group enhances electrophilicity for covalent inhibition, while the 2-aminomethyl side chain enables:
Key therapeutic applications include:
Synthetic routes leverage transition-metal catalysis:
1. Buchwald-Hartwig amination: 2,3-Dichloroquinoxaline + Methylamine → (3-Chloro-quinoxalin-2-yl)-methyl-amine Conditions: PdCl₂, SDS, K₂CO₃, H₂O, 70°C, 20h [2] 2. Prop-2-ynyl derivatization: Intermediate for benzimidazole hybrids via Co₂(CO)₈-catalyzed coupling [4]
Table 3: Bioactive Derivatives of (3-Chloro-quinoxalin-2-yl)-methyl-amine
Derivative | Biological Activity | Potency (IC₅₀ or Zone of Inhibition) | Target/Mechanism |
---|---|---|---|
5c (Benzimidazole hybrid; R=Br) | Antibacterial | 22 mm (S. aureus) [4] | Membrane disruption |
24 (Acetohydrazide analog) | Anticancer (MCF-7) | 0.01 μM [3] | c-MET kinase inhibition |
N-(3-Chloro-quinoxalin-2-yl)-4-methyl-benzenesulfonamide | Anti-inflammatory | Not reported [6] | COX-2/NF-κB suppression |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1